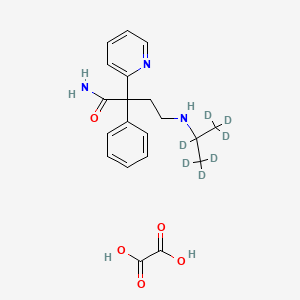

(S)-Tamsulosin-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tamsulosin is a medication used to treat symptomatic benign prostatic hyperplasia and to assist in the passage of kidney stones. Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

The synthesis of compounds like Tamsulosin often involves complex organic chemistry reactions. For example, the synthesis of Levobupivacaine Hydrochloride was optimized and improved, and a comprehensive exploration of critical industrial-scale production details was conducted .Molecular Structure Analysis

The molecular structure of compounds can be analyzed using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical stability of compounds in different conditions can be analyzed using techniques like high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the properties of Metformin Hydrochloride were reviewed, including its physical and chemical properties .Aplicaciones Científicas De Investigación

Vascular Effects and α1‐Adrenergic Receptor Antagonism

(S)-Tamsulosin-d3 Hydrochloride, primarily known for its selective antagonism of α1A‐adrenergic receptors, has been extensively studied for its vascular effects in humans. Research indicates that both recommended and higher doses of the drug exhibit α1‐adrenergic receptor antagonistic activity against blood vessels, highlighting its potential application in vascular studies and therapies (Harada et al., 2000).

Analytical Methodologies and Drug Development

The development and optimization of analytical methodologies for the determination of (S)-Tamsulosin-d3 Hydrochloride in different matrices form a significant part of the scientific research surrounding this compound. Various spectrophotometric, chromatographic, and electroanalytical methods have been developed and compared, emphasizing the drug's clinical importance, particularly concerning benign prostatic hyperplasia. This breadth of analytical techniques underpins the drug's role in research and development within pharmaceutical sciences (Shrivastava & Aggrawal, 2013).

Structural Analysis and Characterization

The detailed structural analysis of (S)-Tamsulosin-d3 Hydrochloride has been a subject of interest, with studies utilizing synchrotron X-ray powder diffraction data and density functional techniques. The crystal structure elucidation offers in-depth insight into the molecular configuration and intermolecular interactions of the compound, paving the way for advanced material sciences and pharmaceutical formulation research (Patel et al., 2021).

Pharmacogenetics and Personalized Medicine

Research in pharmacogenetics has highlighted the variability in the efficacy of (S)-Tamsulosin-d3 Hydrochloride among individuals, with genome-wide association studies pointing to specific genetic factors that regulate its pharmacokinetics. This line of research is vital in understanding the drug's behavior in different individuals, contributing to the field of personalized medicine and therapeutic optimization (Takata et al., 2012).

Formulation and Drug Delivery Systems

The design and development of novel oral controlled delivery systems for (S)-Tamsulosin-d3 Hydrochloride have been a focal point in pharmaceutical research. Utilizing various polymers and formulation techniques, researchers aim to optimize the release profiles of the drug, thereby enhancing therapeutic efficacy and patient compliance. Such studies are crucial in advancing drug delivery systems and improving treatment regimens (Kim et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Tamsulosin-d3 Hydrochloride involves the conversion of commercially available starting materials to the final product through multiple reactions.", "Starting Materials": ["(S)-Tamsulosin-d3", "Sodium hydride", "Ethyl 4-chloro-3-oxobutanoate", "Ethyl 4-hydroxy-3-methoxybenzoate", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol"], "Reaction": ["Step 1: Deprotonation of ethyl 4-chloro-3-oxobutanoate with sodium hydride in diethyl ether to form the corresponding enolate.", "Step 2: Addition of the enolate to ethyl 4-hydroxy-3-methoxybenzoate to form the intermediate product.", "Step 3: Reduction of the intermediate product with sodium borohydride in methanol to form the alcohol intermediate.", "Step 4: Protection of the alcohol intermediate with TBDMS chloride in pyridine to form the TBDMS ether intermediate.", "Step 5: Conversion of the TBDMS ether intermediate to the corresponding tosylate intermediate with tosyl chloride in pyridine.", "Step 6: Reaction of the tosylate intermediate with (S)-Tamsulosin-d3 in the presence of sodium bicarbonate in acetonitrile to form the final product, (S)-Tamsulosin-d3 Hydrochloride."] } | |

Número CAS |

1217687-82-5 |

Nombre del producto |

(S)-Tamsulosin-d3 Hydrochloride |

Fórmula molecular |

C20H29ClN2O5S |

Peso molecular |

447.989 |

Nombre IUPAC |

2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |

Clave InChI |

ZZIZZTHXZRDOFM-ANZOVPRHSA-N |

SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Sinónimos |

5-[(2S)-2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; (+)-LY 253352-d3; (+)-YM 617-d3; S-(+)-YM 12617-d3; YM 12617-2-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)